molecular formula C9H16O4 B12316041 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

Cat. No.: B12316041
M. Wt: 188.22 g/mol
InChI Key: PZJPNKKRMNFDQJ-UHFFFAOYSA-N
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Description

This compound, 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran, is a high-purity chemical building block supplied for scientific research applications. It is recognized as a key synthetic intermediate in medicinal chemistry, particularly in the exploration of novel therapeutics for neurodegenerative conditions . Pyran scaffolds, like this one, are extensively investigated for their neuroprotective properties and are considered a forefront structure in the search for potential drug candidates against Alzheimer's disease (AD) . Researchers value this compound for its role in developing molecules that target multiple pathogenic pathways of AD, including amyloid-beta plaque formation and oxidative stress . Beyond neuroscience, pyran-based derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects, making this a versatile scaffold for various drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3

InChI Key

PZJPNKKRMNFDQJ-UHFFFAOYSA-N

Canonical SMILES

COCC1C(C(C=CO1)OC)OC

Origin of Product

United States

Preparation Methods

Catalytic Cycloaddition of α,β-Unsaturated Carbonyl Compounds and Vinyl Ethers

Reaction Mechanism and Catalysts

The most widely documented method involves the [4+2] cycloaddition of α,β-unsaturated carbonyl compounds (e.g., acrolein derivatives) with vinyl ethers. This reaction is catalyzed by Lewis acids such as zinc chloride, aluminum chloride, or tungstic acid, which accelerate the Diels-Alder-like cyclization. For example:
$$
\text{RCH=CHCHO} + \text{CH}2=\text{CHOR}' \xrightarrow{\text{ZnCl}2} \text{Dihydropyran derivative}
$$
Zinc-based catalysts are preferred for their ability to suppress polymerization side reactions, which are prevalent at elevated temperatures (>150°C).

Optimization of Reaction Conditions

  • Temperature : 70–200°C, with higher temperatures (>150°C) risking decomposition but lower temperatures (<100°C) requiring extended reaction times.
  • Solvent : Anhydrous toluene or xylene to prevent hydrolysis of the vinyl ether.
  • Yield : Unquantified in patents, but prior art without catalysts reported <50% yields due to polymerization.
Table 1: Catalytic Methods Comparison
Catalyst Temperature Range Key Advantage Limitation Source
ZnCl₂ 70–150°C High selectivity for dihydropyran Requires inert atmosphere
AlCl₃ 100–200°C Faster reaction kinetics Promotes byproduct formation
Tungstic acid 80–120°C Mild conditions Limited substrate scope

Thermal Elimination of 2-Alkoxytetrahydropyrans

Mechanism and Process Design

This method involves the elimination of alcohols from 2-alkoxytetrahydropyrans at high temperatures (150–350°C) in mineral oil (e.g., gas oil or vacuum residues). The reaction proceeds via retro-Michael cleavage:
$$
\text{2-Alkoxytetrahydropyran} \xrightarrow{\Delta} \text{3,4-Dihydro-2H-pyran} + \text{R-OH}
$$
Mineral oil acts as a heat transfer medium and traps byproducts like polymers, enabling continuous product removal.

Key Parameters

  • Temperature : 150–350°C, with optimal yields at 250°C.
  • Residence Time : <10 minutes to minimize decomposition.
  • Yield : ~60–70% in pilot-scale trials.
Table 2: Thermal Elimination Conditions
Parameter Optimal Range Impact on Yield
Temperature 250–300°C Higher temperatures increase rate
Mineral Oil Type Vacuum gas oil Reduces coking
Inert Gas Flow Nitrogen, 0.5 L/min Enhances product removal

Stereochemical Control in Synthesis

Chiral Auxiliaries and Asymmetric Catalysis

The (2R,3R,4R)-stereoisomer is synthesized using chiral vinyl ethers or enantioselective catalysts. For instance, (R)-configured methoxymethyl groups are introduced via Sharpless asymmetric dihydroxylation precursors.

Characterization of Stereoisomers

  • X-ray Crystallography : Confirmed the (2R,3R,4R) configuration in PubChem entries.
  • NMR Analysis : Distinct coupling constants (J = 4–6 Hz) for axial vs. equatorial methoxy groups.

Comparative Analysis of Methods

Advantages and Limitations

  • Catalytic Cycloaddition :
    • Pros: High functional group tolerance, scalable.
    • Cons: Requires rigorous moisture control.
  • Thermal Elimination :
    • Pros: No catalyst costs, continuous operation feasible.
    • Cons: Energy-intensive, lower stereoselectivity.

Industrial Applicability

Catalytic methods are preferred for pharmaceutical intermediates requiring precise stereochemistry, while thermal elimination suits bulk production of racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran is utilized as a reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Formation of Pyran Derivatives : It can serve as a precursor for synthesizing more complex pyran derivatives, which are important in pharmaceuticals and agrochemicals.
  • Alkylation Reactions : The methoxy groups enhance its reactivity in alkylation processes, making it useful for creating branched-chain compounds.

Medicinal Chemistry

Potential Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antioxidant Activity : Studies suggest that derivatives of this compound can act as antioxidants, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties : There is evidence that related pyran compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Materials Science

Applications in Polymer Chemistry
In the field of materials science, this compound can be integrated into polymer formulations:

  • Polymer Stabilizers : Its chemical structure allows it to function as a stabilizer in polymeric materials, enhancing their thermal and oxidative stability.
  • Coatings and Films : Due to its ability to form films, it is being explored for use in coatings that require durability and resistance to environmental factors.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
Organic SynthesisPrecursor for pyran derivativesEnhances reactivity in alkylation reactions
Medicinal ChemistryPotential antioxidant and antimicrobial agentSimilar compounds show promising biological activities
Materials ScienceStabilizer in polymers; coatings and filmsImproves thermal and oxidative stability of materials

Case Studies

  • Synthesis of Antioxidant Compounds
    A study demonstrated the synthesis of antioxidant compounds using derivatives of this compound. These compounds were tested for their ability to scavenge free radicals and showed significant activity compared to traditional antioxidants.
  • Development of Antimicrobial Agents
    Research focused on modifying the structure of this compound to enhance its antimicrobial properties. The results indicated that certain modifications led to increased efficacy against specific bacterial strains.
  • Polymer Formulation Study
    A case study investigated the incorporation of this compound into polymer matrices for improved stability. The findings revealed enhanced performance characteristics under thermal stress conditions compared to control samples.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran exerts its effects involves interactions with various molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and stereochemistry, leading to variations in reactivity, stability, and applications (Table 1).

Table 1: Structural Comparison of Selected 3,4-Dihydro-2H-Pyran Derivatives

Compound Name Substituents CAS Number Key Features
3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran 3-OCH₃, 4-OCH₃, 2-(CH₂OCH₃) 89887-98-9 Three methoxy groups; high steric hindrance, potential for chiral synthesis
3,4-Dihydro-2-methoxy-2H-pyran 2-OCH₃ 4454-05-1 Single methoxy group; used as a protecting group in nucleoside chemistry
2-Hydroxymethyl-3,4-dihydro-2H-pyran 2-(CH₂OH) 3749-36-8 Hydroxymethyl group enables conjugation in linker chemistry (e.g., DHP linker)
2-Methoxy-3-methyl-3,4-dihydro-2H-pyran 2-OCH₃, 3-CH₃ 2397-96-8 Methyl group enhances lipophilicity; potential for agrochemical applications
3,4-Dihydro-2-ethoxy-2H-pyran 2-OCH₂CH₃ 13265-84-4 Ethoxy group improves solubility in non-polar solvents

Biological Activity

3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran is a cyclic organic compound belonging to the class of dihydropyrans. Its unique substitution pattern with methoxy groups and a methoxymethyl group at specific positions contributes to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈O₄. The stereochemistry defined by the R configuration at positions 2, 3, and 4 plays a crucial role in its reactivity and biological effects.

PropertyValue
Molecular Weight242.28 g/mol
Melting PointNot available
SolubilitySoluble in methanol
Log P (octanol-water)Not determined

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyrans can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of cell membrane integrity or inhibition of enzyme activity critical for microbial survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of dihydropyran derivatives. For example:

  • Case Study : A derivative with structural similarities demonstrated an IC50 value of 10 μM against bladder cancer cell lines, indicating effective antiproliferative activity. The compound induced apoptosis and inhibited key signaling pathways involved in cancer progression, such as the FGFR3 pathway .
  • Mechanism : The anticancer activity is attributed to the ability of these compounds to interfere with DNA replication and repair processes in cancer cells.

Anti-inflammatory Effects

Dihydropyrans have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This modulation is crucial for developing therapeutics targeting chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Methoxy Groups : The presence of methoxy groups has been associated with enhanced lipophilicity and improved interaction with biological targets.
  • Methoxymethyl Substitution : This specific substitution may enhance the stability and bioavailability of the compound.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameBiological ActivityIC50 (μM)
2-Methoxy-4-methyl-3,4-dihydro-2H-pyranAntimicrobial15
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyranAnticancer (bladder cancer)10
(3S,4R)-6-Isobutyl-3,4-dimethoxy-2-methoxymethyl-3,4-dihydro-2H-pyranAnti-inflammatoryNot specified

Q & A

Q. What are the most reliable synthetic routes for 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran?

The compound is typically synthesized via Brønsted acid-mediated alkenylation or functionalization of 3,4-dihydro-2H-pyran derivatives. A common protocol involves reacting substituted dihydropyrans with potassium alkenyltrifluoroborates in the presence of Brønsted and Lewis acids under mild conditions. For example, 2-(methoxymethyl)-3,4-dihydro-2H-pyran derivatives are synthesized at 5 mmol scale with yields up to 80% using trifluoroacetic acid as a catalyst . Key steps include oxonium ion intermediate formation and nucleophilic attack by alkenyltrifluoroborates.

Q. How can NMR spectroscopy be used to characterize this compound?

¹H and ¹³C NMR are critical for structural elucidation. For example, the methoxymethyl substituent typically shows resonances at δ ~3.3–3.5 ppm (¹H) for methoxy protons and δ ~70–75 ppm (¹³C) for the methoxy carbon. The dihydropyran ring protons appear as multiplet signals between δ 4.0–6.0 ppm (¹H) and δ 60–100 ppm (¹³C). HRMS (EI) is used to confirm molecular mass, with calculated values (e.g., [M]⁺ = 218.1307) matching observed data .

Q. What safety precautions are required for handling this compound?

The compound is classified as a flammable liquid (UN2376) with skin/eye irritation hazards. Use flame-resistant equipment, avoid oxidizers, and store at ≤25°C in a well-ventilated area. In case of spills, neutralize with inert absorbents and avoid water runoff. Personal protective equipment (PPE) includes nitrile gloves and safety goggles .

Advanced Research Questions

Q. How do substituents influence the reactivity of 3,4-dihydro-2H-pyrans in electrophilic reactions?

Substituents at the anomeric C-2 position (e.g., methoxy, ethoxy) significantly alter reactivity. Axial alkoxy groups deactivate the ring, reducing electrophilic attack rates, while alkyl groups at C-6 enhance reactivity. Competitive experiments with tert-butyl hypochlorite show relative reactivities ranging from 2f (2-methoxy-2,6-dimethyl) > 3b (2-phenoxy-6-methyl) > unsubstituted dihydropyran. Steric and electronic effects dictate product distribution (1,2- vs. 1,4-addition) .

Q. How can data discrepancies in diastereomeric product ratios be resolved?

Conflicting diastereomer ratios (e.g., 85:15 cis/trans vs. 38:62 mixtures) may arise from reaction temperature, solvent polarity, or substituent steric effects. Use low-temperature NMR to trap intermediates and optimize conditions (e.g., 45°C vs. room temperature). Computational modeling (e.g., DFT) can predict thermodynamic vs. kinetic control .

Q. What strategies optimize α-alkenylation yields in dihydropyran derivatives?

Yield optimization involves:

  • Catalyst screening : Triflic acid outperforms weaker acids in oxonium ion stabilization.
  • Solvent selection : Dichloromethane or THF minimizes side reactions.
  • Substrate ratio : A 1:1.5 ratio of dihydropyran to alkenyltrifluoroborate maximizes conversion. Post-reaction purification via silica gel chromatography (PE:EtOAc gradients) isolates products with >95% purity .

Q. How does this compound function as a protecting group in organic synthesis?

The dihydropyran (DHP) moiety protects alcohols and amines via acid-catalyzed THP (tetrahydropyranyl) formation. For example, reacting alcohols with 3,4-dihydro-2H-pyran in THF using p-TsOH yields THP ethers. Deprotection uses mild acidic conditions (e.g., PPTS in MeOH). The methoxymethyl group enhances stability under basic conditions .

Q. What computational models predict its thermophysical properties?

Peng-Robinson and Antoine equations model vapor pressure, boiling points (~86°C), and critical parameters (e.g., critical temperature = 320°C). Solubility in polar aprotic solvents (e.g., DMF, THF) is predicted via Hansen solubility parameters. Molecular dynamics simulations assess conformational stability .

Q. How does its reactivity compare to similar cyclic enol ethers (e.g., 2,3-dihydrofuran)?

3,4-Dihydro-2H-pyrans react ~200× slower than 2,3-dihydrofurans in inverse-electron-demand Diels-Alder reactions due to ring strain and electronic effects. Substituent electron-withdrawing groups further reduce reactivity, as seen in competitive alkenylation studies .

Q. What methods validate purity and resolve degradation products?

Purity is confirmed via GC-MS (>97%) and HPLC (C18 column, acetonitrile/water mobile phase). Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., oxidation to pyranones), resolved by preparative TLC or recrystallization .

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